1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

Tachykinin receptor pharmacology GPCR ligand screening Neurological disorder research

This fully saturated bicyclic piperazine (Fsp³ = 1.0) offers superior conformational rigidity and chemical stability over unsaturated analogs. The methylene-linked norbornane scaffold provides a unique 3D pharmacophore with validated NK1 receptor affinity (IC50 = 11.3 nM), making it ideal for SAR exploration and tachykinin receptor 1 antagonist development. Its lower LogP (1.43 vs. 1.51 for the norbornene analog) and defined stereochemistry reduce entropic binding penalties and enhance solubility, directly supporting lead optimization campaigns focused on target selectivity and metabolic stability. Procure this scaffold-building block to leverage a rigid, three-dimensional bioisostere that replaces flexible piperazine moieties with quantitatively distinct receptor subtype selectivity.

Molecular Formula C12H22N2
Molecular Weight 194.32 g/mol
Cat. No. B13599766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine
Molecular FormulaC12H22N2
Molecular Weight194.32 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2CN3CCNCC3
InChIInChI=1S/C12H22N2/c1-2-11-7-10(1)8-12(11)9-14-5-3-13-4-6-14/h10-13H,1-9H2
InChIKeyWGIIBPUESMLESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine: Procurement Guide to Physicochemical and Structural Baseline


1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (CAS 57215-63-1) is a bicyclic piperazine derivative featuring a rigid bicyclo[2.2.1]heptane (norbornane) framework connected to a piperazine ring via a methylene linker. The compound possesses a molecular formula of C12H22N2 and a molecular weight of 194.32 g/mol . Its predicted physicochemical profile includes a boiling point of 280.4±8.0 °C, density of 1.010±0.06 g/cm³, pKa of 9.24±0.10, and a calculated LogP of 1.43 . The compound contains three asymmetric atoms and features a saturated bicyclic scaffold (Fsp³ = 1.0), distinguishing it from unsaturated norbornene-based analogs . This fully saturated framework confers enhanced chemical stability compared to olefin-containing derivatives while maintaining the conformational rigidity characteristic of the bicyclo[2.2.1]heptane core.

Why Generic Piperazine Derivatives Cannot Substitute for 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine in Target-Oriented Research


The bicyclo[2.2.1]heptane scaffold in 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine constitutes a conformationally restricted, three-dimensional framework that fundamentally differs from simple alkyl- or aryl-substituted piperazines [1]. This rigid norbornane core, when combined with the methylene-linked piperazine moiety, produces a unique spatial orientation of the basic amine pharmacophore that cannot be replicated by flexible-chain analogs or directly attached bicyclic piperazines lacking the linker. In receptor binding contexts, subtle variations in linker presence, attachment position, and scaffold saturation state translate to quantitatively distinct affinity profiles across receptor subtypes [2]. Furthermore, the compound's hydrogen-bonding capacity (two acceptors, one donor) and calculated lipophilicity (LogP 1.43) differ measurably from unsaturated analogs such as 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine (LogP 1.51), resulting in divergent physicochemical and pharmacokinetic behavior that renders simple substitution scientifically invalid .

Quantitative Differentiation Evidence for 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Versus Structural Analogs


NK1 Tachykinin Receptor Affinity: IC50 11.3 nM Binding Affinity Profile

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine demonstrates measurable binding affinity for the human tachykinin receptor 1 (NK1), with an IC50 value of 11.3 nM determined by competitive displacement of [125I]-substance P in CHO cells expressing the recombinant human receptor [1]. This affinity establishes the compound as a validated NK1 ligand, whereas many structurally related bicyclo[2.2.1]heptane-piperazine derivatives (e.g., 1-(bicyclo[2.2.1]heptan-1-yl)piperazine, CAS 908334-87-8) lack any publicly reported receptor binding data, rendering their utility in NK1-targeted screening undefined. The compound's activity falls within the nanomolar range, representing a quantifiable baseline for SAR exploration compared to inactive or unreported analogs.

Tachykinin receptor pharmacology GPCR ligand screening Neurological disorder research

Lipophilicity Differentiation: 0.08 LogP Reduction Versus Unsaturated Norbornene Analog

The saturated bicyclo[2.2.1]heptane framework of the target compound yields a calculated LogP of 1.43 , which is 0.08 log units lower than the structurally analogous unsaturated derivative 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine (LogP = 1.51) . This difference in lipophilicity, while modest, corresponds to approximately a 20% reduction in calculated octanol-water partition coefficient. Additionally, the saturated compound possesses a higher molecular weight (194.32 vs. 192.00 g/mol) and a completely sp³-hybridized carbon framework (Fsp³ = 1.0) compared to the sp²-containing norbornene analog, which may influence membrane permeability, metabolic stability, and off-target binding promiscuity in ways relevant to compound progression decisions [1].

Physicochemical property optimization ADME prediction Lead compound prioritization

Receptor Binding Profile Differentiation: NK1 Affinity (11.3 nM) Versus Direct-Linked Analog's CXCR2 Activity (48 nM)

A critical structural distinction exists between 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (methylene-linked) and 1-{bicyclo[2.2.1]heptan-2-yl}piperazine (directly attached). The methylene-linked target compound exhibits NK1 receptor affinity (IC50 = 11.3 nM) [1], whereas a derivative of the direct-attached analog (compound 2e) demonstrated CXCR2 receptor affinity with an IC50 of 48 nM . This differential receptor engagement profile—NK1 versus CXCR2—indicates that the presence or absence of the methylene spacer fundamentally alters the three-dimensional orientation of the piperazine pharmacophore, thereby redirecting target selectivity. Although this comparison involves different assay systems and cannot be considered a direct head-to-head evaluation, it illustrates that these two connectivity isomers are not functionally interchangeable and should be selected based on the specific receptor target of interest.

GPCR target selectivity Chemokine receptor pharmacology Scaffold-hopping strategy

Conformational Restriction-Driven Binding Selectivity Advantage Over Flexible Alkyl-Piperazines

The bicyclo[2.2.1]heptane scaffold in 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine functions as a conformationally restricted, rigid three-dimensional framework that constrains the spatial orientation of the piperazine ring relative to flexible-chain alkyl-piperazines [1]. Conformational analysis of substituted piperazines demonstrates that conformational preference directly controls receptor binding in pharmacologically relevant contexts, with rigid bicyclic frameworks reducing the entropic penalty upon target engagement compared to flexible alkyl chains that sample multiple low-energy conformations [2]. In comparative studies, replacing a flexible piperazine moiety with a rigid 2,5-diazabicyclo[2.2.1]heptane scaffold altered dopamine transporter (DAT) binding affinity across a range of IC50 = 127–1170 nM, demonstrating that scaffold rigidity directly modulates binding outcomes [3]. While direct quantitative comparison between the target compound and specific alkyl-piperazines is not available, the class-level principle that conformational restriction enhances binding selectivity and reduces off-target promiscuity is well-established in medicinal chemistry.

Conformational restriction Entropic binding optimization Receptor subtype selectivity

Recommended Application Scenarios for 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Based on Quantitative Evidence


NK1 Tachykinin Receptor Antagonist Development and GPCR Ligand Screening

The compound's validated NK1 receptor affinity (IC50 = 11.3 nM) makes it a suitable starting point for developing tachykinin receptor 1 antagonists [1]. Applications include compound screening libraries targeting NK1-mediated pathways implicated in pain, inflammation, and emesis. Researchers should note that this specific methylene-linked connectivity pattern yields NK1 activity, whereas the direct-attached analog exhibits CXCR2 activity (IC50 = 48 nM), reinforcing that linker presence dictates receptor selectivity .

Conformationally Restricted Building Block for Structure-Activity Relationship Studies

The rigid bicyclo[2.2.1]heptane scaffold provides a conformationally restricted three-dimensional framework for SAR exploration where flexible-chain piperazines produce ambiguous results due to conformational heterogeneity [2]. The fully saturated scaffold (Fsp³ = 1.0) with defined stereochemistry offers reduced entropic binding penalties compared to flexible analogs, making it valuable for projects prioritizing target selectivity and binding efficiency optimization .

Lead Optimization Studies Requiring Enhanced Developability Profiles

The compound's calculated LogP of 1.43 is 0.08 units lower than its unsaturated norbornene analog (LogP = 1.51), and its complete saturation (Fsp³ = 1.0) aligns with established medicinal chemistry principles correlating higher fraction sp³ with improved clinical success rates [3]. This profile supports use in lead optimization campaigns where aqueous solubility, metabolic stability, and reduced off-target promiscuity are prioritized.

Scaffold-Hopping and Bioisostere Replacement Studies

The bicyclo[2.2.1]heptane scaffold serves as a three-dimensional bioisostere for phenyl rings or saturated ring systems in scaffold-hopping exercises [2]. The methylene-linked piperazine provides a basic amine pharmacophore with distinct spatial orientation compared to directly attached bicyclic piperazines, enabling systematic exploration of linker-length effects on receptor subtype selectivity. Literature precedent demonstrates that replacing flexible piperazine moieties with rigid bicyclic frameworks alters binding affinity across a wide dynamic range (IC50 = 127–1170 nM), providing a quantitative basis for scaffold-switching strategies [4].

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